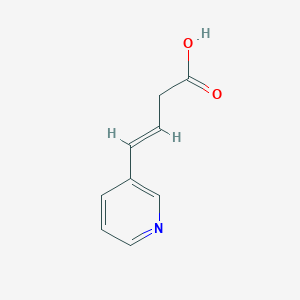

4-(3-Pyridyl)-3-butenoic acid

Description

Significance of Pyridine-Substituted Carboxylic Acids in Organic Synthesis and Biochemistry

Pyridine-substituted carboxylic acids are a pivotal class of compounds in both organic synthesis and biochemistry due to their versatile chemical properties. nih.govdovepress.com The pyridine (B92270) ring itself is a key structural motif in over 7000 pharmaceuticals and is found in naturally occurring molecules like certain alkaloids and vitamins. rsc.org The presence of the nitrogen atom in the aromatic ring imparts basicity and allows for hydrogen bond formation, characteristics that are crucial for biological activity. nih.gov

In organic synthesis, the pyridine nucleus offers a stable yet reactive scaffold. nih.gov It can undergo various substitution reactions, allowing for the fine-tuning of a molecule's properties. nih.govdovepress.com For instance, pyridine is utilized as a polar, basic, and low-reactivity solvent, particularly in reactions like Knoevenagel condensations and dehalogenations. wikipedia.org In acylation and esterification reactions, pyridine can act as a catalyst by activating carboxylic acid chlorides and anhydrides. wikipedia.orglibretexts.org Furthermore, some pyridine carboxylic acids, such as pyridine-2-carboxylic acid, have been shown to be effective catalysts in multi-component reactions for synthesizing complex heterocyclic structures like pyrazolo[3,4-b]quinolinones. rsc.orgrsc.org

From a biochemical perspective, the incorporation of a carboxylic acid group onto a pyridine ring adds polarity and the ability to coordinate with metal ions, a feature often exploited in the design of enzyme inhibitors. nih.govdovepress.com This structural combination is found in numerous approved drugs targeting a wide range of conditions, including tuberculosis, cancer, diabetes, and hypertension. dovepress.com The position of the carboxylic acid group on the pyridine ring (as seen in isomers like picolinic acid, nicotinic acid, and isonicotinic acid) significantly influences the molecule's pharmacological effects. nih.gov Nicotinic acid (niacin), for example, is a fundamental B vitamin and the oldest known drug for treating dyslipidemia; it also serves as a precursor to essential coenzymes like NAD+ and NADP+. nih.gov The pyridine carboxylic acid scaffold is a cornerstone in drug design, with ongoing research exploring its potential in developing new therapeutic agents, including enzyme inhibitors. nih.govdovepress.com

| Property | Significance in Organic Synthesis & Biochemistry |

| Pyridine Ring | A versatile scaffold for creating libraries of compounds; acts as a base and can form hydrogen bonds. nih.gov |

| Carboxylic Acid Group | Increases polarity and allows for coordination with metal ions, which is useful for enzyme inhibition. nih.govdovepress.com |

| Structural Isomerism | The position of the carboxylic acid on the pyridine ring allows for fine-tuning of pharmacological activity. nih.gov |

| Catalytic Activity | Certain pyridine carboxylic acids can act as catalysts in organic reactions. rsc.orgrsc.org |

Scope of Research on 4-(3-Pyridyl)-3-butenoic Acid and its Structural Analogues

Research into this compound and its structural analogues spans several areas of chemistry and pharmacology. The molecule itself is a subject of study due to its unique combination of a pyridine ring and an unsaturated carboxylic acid moiety. solubilityofthings.com This structure makes it a valuable intermediate in organic synthesis and a potential pharmacophore in drug design, particularly for conditions related to the central nervous system. solubilityofthings.com Synthetic methods for creating this molecule, such as cross-coupling reactions and Michael additions, are also areas of investigation. solubilityofthings.com

The structural analogues of this compound have been a significant focus of research, particularly in the context of nicotine (B1678760) metabolism and drug development. One important analogue is 4-oxo-4-(3-pyridyl)butanoic acid , also known as keto acid. acs.org This compound is a metabolite of nicotine and the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), making it a potential biomarker for tobacco exposure. acs.org

Another related compound is 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid), which is also formed from nicotine metabolism. acs.org Studies have investigated the stereochemistry of this metabolite to differentiate between nicotine and carcinogenic nitrosamine exposure. acs.org

Other analogues that have been synthesized and studied include:

Ethyl 4-(3-pyridyl)-2-oxobutenoate : Synthesized via condensation reactions, this compound and its derivatives have been explored for various applications. researchgate.net

4-Oxo-4-(3-pyridylamino)but-2-enoic acid : This analogue and its derivatives have been investigated for potential anti-cancer and anti-inflammatory properties. ontosight.ai

2,4-Dioxo-4-(pyridin-3-yl)butanoic acid : This compound has been studied for potential antioxidant, anti-inflammatory, and anticancer activities. ontosight.ai

(R)-(−)-4-(3,4-dichlorophenyl)-4-(2-pyridyl)butanoic acid : The absolute configuration of this chiral building block has been determined, which is important for understanding its biological activity. researchgate.net

The study of these analogues highlights the broad interest in the pyridyl-butanoic and butenoic acid scaffold for developing new therapeutic agents and understanding metabolic pathways. solubilityofthings.comontosight.ai

| Analogue | Area of Research |

| 4-Oxo-4-(3-pyridyl)butanoic acid | Nicotine metabolism, biomarker for tobacco exposure. acs.org |

| 4-Hydroxy-4-(3-pyridyl)butanoic acid | Nicotine metabolism, stereochemical analysis. acs.org |

| Ethyl 4-(3-pyridyl)-2-oxobutenoate | Organic synthesis. researchgate.net |

| 4-Oxo-4-(3-pyridylamino)but-2-enoic acid | Potential anti-cancer and anti-inflammatory applications. ontosight.ai |

| 2,4-Dioxo-4-(pyridin-3-yl)butanoic acid | Potential antioxidant, anti-inflammatory, and anticancer properties. ontosight.ai |

Historical Context of Related Pyridyl-Butenoic Acid Structures

The history of pyridyl-butenoic acid structures is intrinsically linked to the broader history of pyridine chemistry and the study of nicotine metabolism. The pyridine scaffold itself was first isolated from picoline by Anderson in 1846, with its structure being elucidated later by Wilhelm Korner in 1869 and James Dewar in 1871. rsc.org The name "pyridine" is derived from the Greek words "pyr" (fire) and "idine" (for aromatic bases). rsc.org

The investigation of pyridyl-butanoic and butenoic acid structures gained significant momentum with research into the metabolic pathways of nicotine. A key compound in this context is 4-oxo-4-(3-pyridyl)butanoic acid (keto acid), which was identified as a urinary metabolite resulting from the enzymatic oxidation of nicotine intermediates in humans. This discovery established a substantial pathway of nicotine metabolism and led to further studies on related compounds. acs.org

Subsequent research focused on the reduction of the keto acid to 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). acs.org These studies were crucial in developing a deeper understanding of how the body processes not only nicotine but also tobacco-specific carcinogens like NNK and N'-nitrosonornicotine (NNN). acs.org The development of analytical methods, such as liquid chromatography-tandem mass spectrometry, was instrumental in quantifying these metabolites in human urine and establishing their significance as biomarkers. acs.org While a comprehensive historical account specifically for this compound is not extensively documented in readily available literature, its structural relationship to these well-studied nicotine metabolites places it within this important area of biochemical and toxicological research. hmdb.ca

Structure

3D Structure

Properties

CAS No. |

58725-94-3 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

(E)-4-pyridin-3-ylbut-3-enoic acid |

InChI |

InChI=1S/C9H9NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5H2,(H,11,12)/b3-1+ |

InChI Key |

MHVJWSPYMHAALE-HNQUOIGGSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/CC(=O)O |

Canonical SMILES |

C1=CC(=CN=C1)C=CCC(=O)O |

physical_description |

Solid |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Pyridyl 3 Butenoic Acid

Direct Synthesis Approaches

Direct methods for the synthesis of 4-(3-Pyridyl)-3-butenoic acid and its derivatives often employ fundamental organic reactions such as esterification, condensation, and modern coupling techniques to build the target structure efficiently.

Esterification and Hydrolysis Routes

The synthesis of this compound can be achieved through the preparation of its corresponding ester, followed by a hydrolysis step. This two-step process is a cornerstone of organic synthesis for producing carboxylic acids. libretexts.org

Initially, an ester such as ethyl 4-(3-pyridyl)-3-butenoate is synthesized. While specific literature for this exact ester is sparse, its formation would typically follow standard esterification protocols, such as the Fischer esterification of the parent acid with ethanol (B145695) in the presence of an acid catalyst. Alternatively, reaction of an acyl chloride derivative with an alcohol provides a versatile route to esters. libretexts.org

Once the ester is obtained, it is hydrolyzed to yield the final carboxylic acid. This can be accomplished under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis : The ester is heated in the presence of a dilute strong acid, such as hydrochloric acid or sulfuric acid, and an excess of water. The reaction is reversible, and the use of a large volume of water drives the equilibrium toward the formation of the carboxylic acid and alcohol. libretexts.org

Base-Promoted Hydrolysis (Saponification) : A more common and often irreversible method involves treating the ester with a stoichiometric amount of a strong base, like sodium hydroxide. This produces a carboxylate salt, which is then protonated in a separate acidic workup step to liberate the final this compound. Saponification is generally faster than acid-catalyzed hydrolysis. libretexts.org

Condensation Reactions

Condensation reactions provide a powerful method for forming the carbon-carbon bonds necessary to construct the butenoic acid backbone. Reactions like the Knoevenagel-Doebner and aldol (B89426) condensations are particularly relevant.

A plausible route involves the condensation of 3-pyridinecarboxaldehyde (B140518) with a compound containing an activated methylene (B1212753) group, such as a malonic acid derivative. smolecule.commdpi.com For instance, the Knoevenagel-Doebner condensation between 3-pyridinecarboxaldehyde and malonic acid, often catalyzed by pyridine (B92270) and piperidine, would yield the α,β-unsaturated acid after decarboxylation. smolecule.com

Another approach is the condensation of 3-pyridinecarbaldehyde with ethyl pyruvate, which has been used to synthesize the related ethyl 4-(3-pyridyl)-2-oxobutenoate. researchgate.net Adapting this logic, condensation with an appropriate C3-dianion equivalent could directly form the butenoic acid skeleton. Multi-component reactions, such as the Hantzsch pyridine synthesis, demonstrate the utility of condensing an aldehyde, a β-ketoester, and an ammonia (B1221849) source to create complex pyridine derivatives, highlighting the versatility of condensation chemistry in this field. conicet.gov.ar

Carbonylation and Coupling Reactions

Modern transition-metal-catalyzed reactions offer highly efficient and selective methods for synthesizing unsaturated carboxylic acids and their derivatives. researchgate.net

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are a principal method for forming the key C-C bond between the pyridine ring and the butenoic acid side chain. vulcanchem.com A Heck-type reaction, for example, could couple a 3-halopyridine (e.g., 3-bromopyridine) with a butenoate ester (like ethyl but-3-enoate). Carbonylative coupling reactions, which incorporate a molecule of carbon monoxide, are particularly powerful. mdpi.com These include carbonylative versions of well-known couplings:

Carbonylative Heck Reaction : Can form aromatic enones from iodoarenes and styrenes. mdpi.com

Carbonylative Suzuki Reaction : Suitable for preparing diaromatic ketones from aryl halides and boronic acids. mdpi.com

Carbonylative Sonogashira Coupling : Prepares α,β-alkynyl ketones. mdpi.com

Carbonylation of Allylic Substrates : The direct carbonylation of allylic compounds is another established route for synthesizing β,γ-unsaturated carboxylic acids. This involves reacting an allylic halide, alcohol, or ester with carbon monoxide in the presence of a transition metal catalyst, typically palladium. researchgate.net

Stereoselective Synthesis of Butenoic Acid Backbone

The double bond in this compound can exist as either the (E) or (Z) isomer. The stereochemical outcome of the synthesis is highly dependent on the chosen method.

Condensation Reactions : The stereoselectivity of condensation reactions like the Wittig or Horner-Wadsworth-Emmons reactions can often be controlled by the choice of reagents and reaction conditions to favor the formation of either the E or Z isomer.

Coupling Reactions : The stereochemistry of the starting alkene is typically retained in Heck-type coupling reactions.

Precursor-Based Routes : In multi-step syntheses, stereoselective reactions can be introduced to control the final product's geometry. For example, creating a specific stereoisomer of a precursor alcohol, 4-hydroxy-4-(pyridin-3-yl)butanoic acid, could influence the stereochemical course of a subsequent elimination reaction to form the alkene. A study on the synthesis of related tetrahydropyridines demonstrated that three-component condensation reactions can proceed with high stereoselectivity, yielding trans-isomers preferentially. consensus.app

Synthesis via Precursors and Analogues (e.g., 4-oxo-4-(pyridin-3-yl)butanoic acid)

A well-documented pathway to this compound involves the chemical modification of a readily available precursor, 4-oxo-4-(pyridin-3-yl)butanoic acid. This keto-acid is a known metabolite of nicotine-related compounds. nih.govebi.ac.uk

The synthesis of the precursor itself can be achieved through several methods, including:

Friedel-Crafts Acylation : This classic method can be used with succinic anhydride (B1165640) and pyridine derivatives in the presence of a Lewis acid like aluminum chloride.

Grignard Reaction : The reaction of pyridin-3-ylmagnesium bromide with succinic anhydride in a solvent like tetrahydrofuran (B95107) (THF) produces the keto-acid after an aqueous workup.

| Method | Reagents | Conditions | Yield | Reference |

| Grignard Reaction | Pyridin-3-ylmagnesium bromide, Succinic anhydride | Dry THF, slow addition at -20°C | 65% | |

| Condensation | Methyl nicotinate, tert-butyl succinic acid diester | 1. Potassium tert-butoxide in THF at -78°C2. 6 M HCl at 60°C | 78% |

Transformation of Ketone to Alkene Functionality

The conversion of the ketone group in 4-oxo-4-(pyridin-3-yl)butanoic acid to the alkene in the final product is a two-step sequence involving reduction followed by dehydration.

Step 1: Reduction of the Ketone The carbonyl group of the precursor is first reduced to a secondary alcohol, yielding 4-hydroxy-4-(pyridin-3-yl)butanoic acid. ebi.ac.uk This transformation can be accomplished using various reducing agents.

Standard Reducing Agents : Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to alcohols. smolecule.com

Asymmetric Reduction : For chiral synthesis applications, asymmetric reduction can be employed. A patented method uses (R)-(+)-2-methyl-CBS-oxazaborolidine as a catalyst with a borane-THF complex (BH₃·THF) to produce the hydroxyl group with high enantiomeric purity.

| Reaction | Reagents/Conditions | Yield | Reference |

| Asymmetric Reduction | (R)-(+)-2-methyl-CBS-oxazaborolidine, BH₃·THF, -40°C | 89% |

Step 2: Dehydration of the Alcohol The intermediate, 4-hydroxy-4-(pyridin-3-yl)butanoic acid, is then subjected to a dehydration reaction to introduce the double bond and form this compound. This elimination reaction is typically carried out under acidic conditions, where protonation of the hydroxyl group turns it into a good leaving group (water). A patent describes this type of dehydration reaction using conventional conditions, such as heating with an acid catalyst in a suitable solvent like acetonitrile (B52724) or methylene chloride. google.com

Reduction and Dehydration Strategies

A plausible and logical synthetic route to this compound involves a two-step sequence starting from a readily available precursor: the reduction of a keto acid followed by dehydration of the resulting hydroxy acid.

The synthesis typically commences with 4-oxo-4-(3-pyridyl)butanoic acid. This starting material can be prepared via methods such as the Friedel-Crafts acylation of a pyridine derivative with succinic anhydride. The keto group of 4-oxo-4-(3-pyridyl)butanoic acid is then subjected to reduction to yield 4-hydroxy-4-(3-pyridyl)butanoic acid. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (NaBH₄) is a common and effective reagent for the reduction of ketones to secondary alcohols. In a laboratory setting, this reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol at room temperature. The progress of the reduction can be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Following the successful reduction, the intermediate, 4-hydroxy-4-(3-pyridyl)butanoic acid, undergoes dehydration to introduce the carbon-carbon double bond, yielding the final product, this compound. This elimination reaction is generally acid-catalyzed. A variety of dehydrating agents and conditions can be employed, such as heating the hydroxy acid in the presence of a strong acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). The choice of catalyst and reaction temperature is crucial to ensure efficient conversion and to minimize potential side reactions. For instance, a patented process for the dehydration of a similar compound, 4-hydroxy-3-hexanone, utilizes a heteropoly acid on an alumina (B75360) support at elevated temperatures, suggesting that solid acid catalysts could also be effective for this transformation. youngin.com

A potential reaction scheme for this strategy is outlined below:

Scheme 1: Synthesis via Reduction and Dehydration

Step 1: Reduction of 4-oxo-4-(3-pyridyl)butanoic acid

Step 2: Dehydration of 4-hydroxy-4-(3-pyridyl)butanoic acid

This two-step approach is a fundamental and practical method for the synthesis of this compound, relying on well-established and understood chemical reactions.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies, aiming for processes that are more efficient, produce less waste, and utilize less hazardous substances. wikipedia.org These principles have been applied to the synthesis of heterocyclic compounds, including those related to this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique can be particularly advantageous for the synthesis of heterocyclic compounds.

While a specific microwave-assisted synthesis for this compound is not extensively documented, analogous reactions suggest its feasibility. For instance, the synthesis of 4-oxo-2-butenoic acid derivatives has been successfully achieved through a microwave-assisted aldol condensation between methyl ketones and glyoxylic acid. nih.govresearchgate.net This suggests that a similar approach, perhaps a Knoevenagel or Perkin-type condensation, could be adapted for the synthesis of this compound under microwave irradiation.

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | Typically hours | Often minutes |

| Energy Input | Indirect heating, less efficient | Direct heating of polar molecules, more efficient |

| Temperature Control | Prone to overheating | Precise temperature control |

| Yields | Variable | Often improved |

| Side Reactions | More prevalent | Often minimized |

This table presents a general comparison of conventional and microwave-assisted heating in organic synthesis.

Continuous Flow Reactor Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. beilstein-journals.org The application of flow reactors in the synthesis of pharmaceutically relevant compounds, including heterocycles, is a rapidly growing field.

The synthesis of this compound could be adapted to a continuous flow process. For example, the reduction and dehydration sequence described earlier could be performed in a two-stage flow system. In the first reactor, a solution of 4-oxo-4-(3-pyridyl)butanoic acid could be mixed with a solution of a reducing agent, and the resulting stream passed through a heated coil to effect the reduction. The output from the first reactor could then be directly fed into a second reactor containing a solid-supported acid catalyst for the dehydration step. This integrated approach would minimize manual handling of intermediates and allow for a continuous production of the final product.

Furthermore, multi-component reactions, which are well-suited for flow chemistry, could be designed for the synthesis of the target molecule or its precursors. For instance, the Bohlmann-Rahtz pyridine synthesis has been successfully performed in a continuous flow microwave reactor, demonstrating the potential for combining these advanced technologies. organic-chemistry.org

Catalyst-Mediated Pathways

Catalysis is a cornerstone of modern organic synthesis, offering routes to complex molecules with high efficiency and selectivity. Several catalytic methods are plausible for the synthesis of this compound.

A prominent strategy for forming the double bond with control over its geometry is the Horner-Wadsworth-Emmons (HWE) reaction . nih.govwikipedia.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound, this would typically involve the reaction of pyridine-3-carbaldehyde with a phosphonate (B1237965) ester of acetic acid, such as triethyl phosphonoacetate, in the presence of a base. A key advantage of the HWE reaction is that it generally favors the formation of the (E)-alkene, which is often the desired isomer. nih.gov

Scheme 2: Horner-Wadsworth-Emmons Approach

Reactants: Pyridine-3-carbaldehyde and a phosphonate ester (e.g., triethyl phosphonoacetate)

Base: Sodium hydride (NaH), sodium ethoxide (NaOEt), or other suitable bases

Product: Ethyl 4-(3-Pyridyl)-3-butenoate (which can be hydrolyzed to the carboxylic acid)

Another relevant catalytic condensation is the Stobbe condensation , which involves the reaction of a ketone or aldehyde with a succinic ester in the presence of a strong base. wikipedia.org Reacting pyridine-3-carbaldehyde with diethyl succinate (B1194679) and a base like sodium ethoxide would be a direct approach to forming the butenoic acid backbone.

The Perkin reaction is another classical method for the synthesis of α,β-unsaturated carboxylic acids, involving the condensation of an aromatic aldehyde with an acid anhydride and its corresponding salt. uni-koeln.de In this context, pyridine-3-carbaldehyde could be reacted with succinic anhydride in the presence of a base to potentially yield this compound.

Recent advances in organocatalysis also present intriguing possibilities. Chiral organocatalysts have been used for the enantioselective synthesis of various carboxylic acid derivatives. An organocatalytic Michael addition of a suitable nucleophile to a pyridyl-containing α,β-unsaturated aldehyde, followed by further functional group manipulation, could be a potential route.

| Reaction Name | Key Reactants | Typical Catalyst/Base | Primary Product Type |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate ester | Strong base (e.g., NaH) | (E)-Alkene |

| Stobbe Condensation | Aldehyde/Ketone, Succinic ester | Strong base (e.g., NaOEt) | Alkylidene succinic acid or its ester |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Salt of the acid anhydride | α,β-Unsaturated carboxylic acid |

This table summarizes key features of relevant catalyst-mediated reactions.

Chemical Reactivity and Transformation of 4 3 Pyridyl 3 Butenoic Acid

Reactions of the Butenoic Acid Moiety

The butenoic acid portion of the molecule, an α,β-unsaturated carboxylic acid system, is susceptible to reactions at the double bond and the carboxyl group.

The carbon-carbon double bond and the carboxylic acid group can undergo reduction under various conditions. Hydrogenation typically targets the alkene functionality first, leading to saturation of the butenoic acid chain.

One key transformation is the reduction of 4-(3-Pyridyl)-3-butenoic acid to 4-(3-pyridyl)-butanoate. chemfont.ca This reaction represents the saturation of the double bond. Catalytic hydrogenation is a common method for this process. For instance, the hydrogenation of the sodium salt of a similar compound, 2-oxo-4-(3-pyridyl)butenoic acid, has been studied using palladium black as a catalyst. osi.lv Asymmetric hydrogenation of related 2-oxo-4-arylbut-3-enoic acids has been successfully achieved using Ruthenium-based catalysts, yielding chiral 2-hydroxy-4-arylbutanoic acids. acs.org

The carboxylic acid group can also be reduced, though this typically requires stronger reducing agents than those used for the double bond. For example, related keto acids can be reduced to their corresponding hydroxyl groups using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 1: Representative Reduction Reactions

| Reactant | Reagents & Conditions | Product |

|---|---|---|

| This compound | H₂, Pd/C | 4-(3-Pyridyl)butanoic acid |

The conjugated system of the butenoic acid moiety allows for both electrophilic and nucleophilic addition reactions across the double bond.

Electrophilic Addition: The reaction of the double bond with electrophiles, such as halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl), is expected to proceed via a standard electrophilic addition mechanism. The regioselectivity of this addition is influenced by the electronic effects of both the pyridine (B92270) ring and the carboxylic acid group.

Nucleophilic Addition (Michael Addition): The double bond is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carboxylic acid group. This facilitates conjugate or Michael-type additions. A variety of nucleophiles can add to the β-carbon of the double bond. For example, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine (B355649) proceeds via a nucleophilic addition mechanism to the butenoic acid chain. mdpi.comresearchgate.net

The carboxylic acid functional group readily undergoes reactions typical of this moiety, most notably esterification and amidation.

Esterification: This reaction involves converting the carboxylic acid to an ester. A common laboratory method is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. For instance, a related compound, [Pyridine-D₄]4-hydroxy-4-(3-pyridyl)butanoic acid, is converted to its methyl ester by treatment with 3% sulfuric acid in methanol (B129727) at room temperature. acs.org

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the desired amine. The study of amidation inhibitors like 4-phenyl-3-butenoic acid highlights the reactivity of this class of compounds towards forming amides. nih.gov

Table 2: Carboxylic Acid Derivatization

| Reaction Type | Reagents & Conditions | Product |

|---|---|---|

| Esterification | CH₃OH, H₂SO₄ (cat.), heat | Methyl 4-(3-pyridyl)-3-butenoate |

Reactions of the Pyridyl Moiety

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles.

Pyridine is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. libretexts.orgslideshare.net Any electrophilic attack is further deactivated by the electron-withdrawing butenoic acid substituent.

Substitution on an unsubstituted pyridine ring occurs preferentially at the 3-position (β-position). libretexts.orgquora.com This is because the cationic intermediate formed by attack at the 3-position is more stable than those formed by attack at the 2- or 4-positions, as it avoids placing a positive charge on the electronegative nitrogen atom. slideshare.netquora.com

In this compound, the pyridine ring is already substituted at the 3-position. The existing butenoic acid group is electron-withdrawing and will act as a meta-director for any subsequent electrophilic substitution. Therefore, incoming electrophiles are directed to the 5-position. Harsh reaction conditions, similar to those required for the nitration of nitrobenzene, are often necessary for such substitutions on deactivated pyridine rings. quora.com

Table 3: Regioselectivity in Electrophilic Aromatic Substitution

| Position of Attack | Directing Influence | Predicted Product of Nitration |

|---|---|---|

| C-5 | Meta to the butenoic acid group | 5-Nitro-4-(3-pyridyl)-3-butenoic acid |

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions (α and γ positions). quora.com This is because attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor.

Hard nucleophiles, such as organometallic reagents (e.g., organolithiums) or hydrides (e.g., lithium aluminum hydride), can add directly to the pyridine ring. quimicaorganica.org The reaction of 3-substituted pyridines can be complex, with the regioselectivity of nucleophilic attack influenced by the nature of the substituent. researchgate.net For instance, bulky substituents at the 3-position can sterically hinder attack at the 2- and 4-positions, potentially directing the nucleophile to the 6-position. mdpi.com

Table 4: Potential Nucleophilic Addition Reactions

| Nucleophile | Position of Attack | Intermediate/Product Type |

|---|---|---|

| Phenylithium (PhLi) | C-2 and C-6 | 2-Phenyl- or 6-phenyl-dihydropyridine derivative |

N-Oxidation and Quaternization of Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is common for pyridine-containing compounds and can be achieved using various oxidizing agents. In biological systems, this oxidation is often catalyzed by enzymes. For instance, the pyridine nitrogen in nicotine (B1678760) and its metabolites, which share the 3-pyridyl moiety, undergoes N-oxidation catalyzed by flavin monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes. acs.orgnih.govoup.com The resulting N-oxide, 4-(3-Pyridyl-N-oxide)-3-butenoic acid, would exhibit altered electronic properties, solubility, and potential biological activity compared to the parent compound. Studies on related tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL) have shown that pyridine-N-oxidation is a significant metabolic pathway. oup.comebi.ac.ukacs.org

Quaternization: As a tertiary amine, the pyridine nitrogen can react with alkyl halides in a process known as the Menshutkin reaction to form a quaternary ammonium (B1175870) salt. researchgate.netresearchgate.net This reaction converts the neutral pyridine ring into a positively charged pyridinium (B92312) ring. The reactivity in such reactions can be influenced by the solvent, with polar solvents and alternative methods like microwave assistance often accelerating the process. researchgate.net The resulting pyridinium salt of this compound would have significantly different physical and chemical properties, including increased water solubility.

| Reaction | Reagent/Conditions | Product |

| N-Oxidation | Peroxy acids (e.g., m-CPBA), H₂O₂/Acid, or Enzymatic (e.g., FMO, CYP) | 4-(3-Pyridyl-N-oxide)-3-butenoic acid |

| Quaternization | Alkyl halide (e.g., CH₃I, C₂H₅Br) in a suitable solvent (e.g., Acetonitrile (B52724), DMF) | N-Alkyl-3-(3-carboxy-1-propen-1-yl)pyridinium halide |

Intramolecular Cyclization and Rearrangement Reactions

The presence of both a carboxylic acid and a double bond in the same molecule allows for intramolecular reactions, leading to the formation of new cyclic structures.

Intramolecular Cyclization (Lactonization): this compound is a γ,δ-unsaturated carboxylic acid, making it a suitable precursor for the formation of a five-membered ring lactone (a cyclic ester) through intramolecular cyclization. This process, known as lactonization, involves the addition of the carboxylic acid's hydroxyl group across the carbon-carbon double bond.

This cyclization can be promoted under various conditions:

Acid Catalysis: In the presence of a strong acid, the double bond can be protonated, generating a carbocation at the γ-position. This is then susceptible to nucleophilic attack by the carboxylic acid's carbonyl oxygen, followed by cyclization.

Halolactonization: The reaction can be induced by electrophilic halogens (I₂, Br₂, Cl₂). mdpi.com An iodonium (B1229267) or bromonium ion intermediate is formed, which is then trapped intramolecularly by the carboxylate group to yield a halo-substituted lactone. The stereoselectivity of this reaction can often be controlled by the reaction conditions. mdpi.com

Metal-Catalyzed Cyclization: Various transition metals, such as palladium, silver, and iron, can catalyze the cyclization of unsaturated carboxylic acids. acs.orgrsc.orgresearchgate.net These methods often proceed via radical or organometallic intermediates and can be used to introduce additional functional groups. rsc.orgresearchgate.net For example, palladium-catalyzed reactions can lead to the formation of bicyclic lactones from suitable cyclic unsaturated alcohols. acs.org

The expected product from the cyclization of this compound is a γ-lactone, specifically γ-(3-pyridyl)-γ-butyrolactone.

Rearrangement Reactions: While specific rearrangement studies on this compound are not extensively documented, analogous systems suggest potential transformations. For instance, thermal decarboxylation of related α-(carbonyl)-3-butenoic acids has been shown to proceed with rearrangement to form substituted 4,5-dihydrofurans. researchgate.netarkat-usa.org Other rearrangements, such as the Favorsky rearrangement, are known for related α-haloketones, leading to rearranged carboxylic acid derivatives. scispace.com The specific conditions required and the products formed would depend heavily on the substitution pattern and the reagents employed.

| Reaction Type | Key Reagents/Conditions | Potential Product(s) |

| Acid-Catalyzed Lactonization | Strong acid (e.g., H₂SO₄, TsOH) | γ-(3-Pyridyl)-γ-butyrolactone |

| Iodolactonization | I₂, NaHCO₃ | γ-(Iodomethyl)-dihydro-β-(3-pyridyl)furan-2(3H)-one |

| Radical Cyclization | Radical initiator (e.g., AIBN), Metal catalyst (e.g., Fe or Ag salt) rsc.orgresearchgate.net | Substituted γ-lactones |

| Decarboxylative Rearrangement | High temperature (by analogy) researchgate.netarkat-usa.org | Potentially substituted dihydrofurans |

Derivatization Strategies and Analogue Synthesis

Synthesis of Pyridyl-Butenoic Acid Esters and Amides

The carboxylic acid moiety is a primary site for derivatization, readily converted into esters and amides through various well-established synthetic protocols.

Esters: Esterification can be achieved through standard methods such as Fischer esterification, where the acid is refluxed with an alcohol in the presence of a catalytic amount of strong acid. Alternatively, for more sensitive substrates, coupling agents can be employed. The reaction of the carboxylic acid with an alcohol in the presence of a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often with a catalyst such as 4-(dimethylamino)pyridine (DMAP), provides a mild and efficient route to the corresponding esters. google.com

Amides: Amide synthesis follows similar principles. The condensation of 4-(3-Pyridyl)-3-butenoic acid with a primary or secondary amine is facilitated by coupling reagents. Reagents such as EDC are commonly used to activate the carboxyl group, enabling nucleophilic attack by the amine to form the amide bond. beilstein-journals.org Other methods involve the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride using thionyl chloride, which then readily reacts with an amine. acs.org Triazine-based reagents have also been successfully used for the amidation of structurally related cinnamic acids, representing another viable synthetic route. beilstein-journals.org

| Derivative Type | Reactant | Key Reagents/Conditions | Product |

|---|---|---|---|

| Ester | Methanol (B129727) | H2SO4 (cat.), Reflux | Methyl 4-(3-pyridyl)-3-butenoate |

| Ester | Ethanol (B145695) | DCC, DMAP | Ethyl 4-(3-pyridyl)-3-butenoate |

| Amide | Ammonia (B1221849) | EDC, HOBt | 4-(3-Pyridyl)-3-butenamide |

| Amide | Aniline | Isobutyl chloroformate, then Aniline | N-Phenyl-4-(3-pyridyl)-3-butenamide |

Introduction of Substituents on the Pyridine (B92270) Ring

Introducing substituents onto the pyridine ring can be accomplished by two main approaches: building the butenoic acid chain from an already substituted pyridine or by direct functionalization of the pyridine ring on the intact scaffold.

The more common method involves starting with a substituted pyridine derivative. For example, a substituted 3-pyridinecarbaldehyde can undergo condensation reactions, such as a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonate (B1237965) or ylide, followed by hydrolysis to yield the desired substituted this compound. This approach allows for precise control over the position and nature of the substituent.

Direct functionalization of the pyridine ring is more challenging but can be achieved by first activating the ring towards nucleophilic attack. One strategy is the formation of a pyridine-N-oxide. The N-oxide can then be reacted with various nucleophiles, which preferentially add at the 2- or 4-positions. whiterose.ac.uk Subsequent removal of the N-oxide oxygen would yield the substituted pyridine derivative.

| Position of Substitution | Example Substituent | Synthetic Approach | Resulting Analogue Name |

|---|---|---|---|

| 2-position | Chloro (-Cl) | Start with 2-chloro-3-pyridinecarbaldehyde | 4-(2-Chloro-3-pyridyl)-3-butenoic acid |

| 4-position | Methyl (-CH3) | Start with 4-methyl-3-pyridinecarbaldehyde | 4-(4-Methyl-3-pyridyl)-3-butenoic acid |

| 6-position | Methoxy (-OCH3) | Start with 6-methoxy-3-pyridinecarbaldehyde | 4-(6-Methoxy-3-pyridyl)-3-butenoic acid |

| 4-position | Amino (-NH2) | N-oxidation followed by amination | 4-(4-Amino-3-pyridyl)-3-butenoic acid |

Modification of the Alkenyl Chain

The carbon-carbon double bond in the butenoic acid chain is susceptible to a variety of addition and modification reactions.

Hydrogenation: The most straightforward modification is the reduction of the double bond. Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, selectively reduces the alkene to yield 4-(3-Pyridyl)butanoic acid without affecting the pyridine ring.

Hydrofunctionalization: More complex modifications involve the addition of groups across the double bond. Nickel-catalyzed hydroarylation and hydroalkenylation of alkenyl carboxylic acids have been developed, offering a method to introduce aryl or vinyl groups. chemrxiv.org By selecting the appropriate ligand, it is possible to control the regioselectivity of the addition, leading to either the Markovnikov or anti-Markovnikov product. chemrxiv.org

Halocyclization: The alkene can participate in intramolecular cyclization reactions. In the presence of a halogen source and an appropriate promoter, such as a hypervalent iodine reagent, the carboxyl group can act as an internal nucleophile, attacking the activated double bond to form a halomethyl-substituted butyrolactone. beilstein-journals.org

| Reaction Type | Key Reagents/Conditions | Product Description | Example Product |

|---|---|---|---|

| Hydrogenation | H2, Pd/C | Saturation of the alkenyl chain | 4-(3-Pyridyl)butanoic acid |

| Hydroarylation (anti-Markovnikov) | Arylboronic acid, Ni catalyst, Ligand | Addition of an aryl group at the terminal carbon | 4-Phenyl-3-(3-pyridylmethyl)butanoic acid |

| Halolactonization | I2, NaHCO3 | Intramolecular cyclization to a lactone | β-(Iodomethyl)-γ-(3-pyridyl)-γ-butyrolactone |

Synthesis of Heterocyclic Derivatives Incorporating the this compound Scaffold

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of more complex heterocyclic systems. The combination of the carboxylic acid and the alkene allows for cyclization reactions that form new rings.

A prominent example is the reaction with hydrazine (B178648) hydrate. This reaction can lead to the formation of pyridazinone derivatives. Initially, the hydrazine may react with the carboxylic acid to form a hydrazide, which can then undergo intramolecular Michael addition to the α,β-unsaturated system, followed by dehydration, to yield a dihydropyridazinone ring. This strategy is analogous to the synthesis of pyridazinones from related 2(3H)-furanones. ekb.eg

Other heterocyclic systems can be accessed through different cyclization strategies. For instance, treatment with a brominating agent could lead to the formation of a bromolactone, which can then serve as an intermediate for further heterocyclic transformations. The scaffold can also be used in multicomponent reactions to build complex molecular architectures.

| Reactant | Resulting Heterocycle Core | Plausible Product Name |

|---|---|---|

| Hydrazine Hydrate (N2H4·H2O) | Dihydropyridazinone | 4,5-Dihydro-6-(3-pyridylmethyl)-3(2H)-pyridazinone |

| Hydroxylamine (NH2OH) | Dihydroisoxazolone | 4,5-Dihydro-5-(3-pyridylmethyl)isoxazol-3-one |

| Thiourea | Dihydropyrimidinethione | 4-(3-Pyridylmethyl)-3,4-dihydro-2(1H)-pyrimidinethione |

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise structure and stereochemistry of 4-(3-Pyridyl)-3-butenoic acid. The compound exists as geometric isomers (E and Z) due to the carbon-carbon double bond. The IUPAC name, (E)-4-pyridin-3-ylbut-3-enoic acid, indicates that the E-isomer is the commonly referenced form. ebi.ac.uk

¹H NMR spectroscopy provides detailed information about the proton environment. The key to assigning the E/Z stereochemistry lies in the coupling constant (³J) between the two vinylic protons on the double bond (C3-H and C4-H). A larger coupling constant (typically 12-18 Hz) is characteristic of a trans-configuration (E-isomer), while a smaller value (6-12 Hz) indicates a cis-configuration (Z-isomer).

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments, including the carbonyl carbon of the acid, the sp² carbons of the double bond and pyridine (B92270) ring, and the sp³ carbon of the methylene (B1212753) group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-4-(3-Pyridyl)-3-butenoic acid Predicted data is based on standard chemical shift values and data from similar structures. Actual values may vary based on solvent and experimental conditions. hmdb.casigmaaldrich.comillinois.edu

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyridine H-2 | ¹H | ~8.5 | Singlet or narrow doublet |

| Pyridine H-6 | ¹H | ~8.4 | Doublet |

| Pyridine H-5 | ¹H | ~7.7 | Doublet of triplets |

| Pyridine H-4 | ¹H | ~7.3 | Doublet of doublets |

| Vinylic H (C4-H) | ¹H | ~6.8 | Doublet of triplets |

| Vinylic H (C3-H) | ¹H | ~6.1 | Doublet of triplets, ³J ≈ 16 Hz (trans) |

| Methylene H (C2-H₂) | ¹H | ~3.2 | Doublet |

| Carboxylic Acid C=O | ¹³C | ~175 | |

| Pyridine C-2, C-6 | ¹³C | ~148-150 | |

| Pyridine C-4 | ¹³C | ~135 | |

| Vinylic C-4 | ¹³C | ~133 | |

| Pyridine C-3 | ¹³C | ~130 | |

| Vinylic C-3 | ¹³C | ~125 | |

| Pyridine C-5 | ¹³C | ~123 | |

| Methylene C-2 | ¹³C | ~38 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are critical for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is highly characteristic. openstax.org For this compound, the key absorptions include:

O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. openstax.org

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group is expected. In dimeric carboxylic acids, this band appears around 1710 cm⁻¹. openstax.org Conjugation with the C=C double bond can lower this frequency slightly. openstax.org

C=C Stretch: An absorption in the 1620-1680 cm⁻¹ region, characteristic of the alkene.

C-N and C=C Ring Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring vibrations.

C-O Stretch and O-H Bend: Bands in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, other features are more prominent:

C=C Stretch: The carbon-carbon double bond stretch often yields a strong Raman signal.

Pyridine Ring Modes: Symmetric "ring breathing" modes of the pyridine ring, which are often weak in the IR spectrum, can be strong in the Raman spectrum, providing a clear fingerprint for the heterocyclic moiety. americanpharmaceuticalreview.com

C-H Stretches: Aromatic and vinylic C-H stretching vibrations appear above 3000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (dimer) | IR | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O stretch | IR | ~1710 | Strong |

| Alkene | C=C stretch | IR / Raman | 1620 - 1680 | Medium (IR), Strong (Raman) |

| Pyridine Ring | C=C, C=N stretches | IR / Raman | 1400 - 1600 | Multiple, Medium-Strong |

| Carboxylic Acid | C-O stretch | IR | 1210 - 1320 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (formula C₉H₉NO₂), the calculated monoisotopic mass is 163.06333 Da. ebi.ac.ukuni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS), coupled with HRMS, provides structural information through controlled fragmentation of the parent ion. The fragmentation pattern serves as a molecular fingerprint. For the protonated molecule ([M+H]⁺, m/z 164.07060), characteristic fragmentation pathways can be predicted. uni.lu

Predicted Fragmentation Pattern:

Loss of Water: A neutral loss of 18 Da (H₂O) from the carboxylic acid group is a common fragmentation pathway for such compounds.

Loss of Carbon Dioxide: Decarboxylation, leading to a neutral loss of 44 Da (CO₂), is another expected fragmentation.

Cleavage of the Butenoic Chain: Fragmentation can occur along the aliphatic chain, leading to characteristic pyridyl-containing ions. For instance, cleavage alpha to the double bond could generate a stable pyridylethenyl cation.

Analysis of related compounds like 4-hydroxy-4-(3-pyridyl)butanoic acid shows fragmentation by loss of water and subsequent cleavages, supporting these predictions. acs.orgresearchgate.net

Table 3: HRMS Data and Predicted Fragments for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₉H₉NO₂ | ebi.ac.uk |

| Monoisotopic Mass | 163.06333 Da | ebi.ac.ukuni.lu |

| [M+H]⁺ Ion (m/z) | 164.07060 | uni.lu |

| Predicted Fragment Ion (from [M+H]⁺) | Predicted m/z | Neutral Loss |

| [M+H - H₂O]⁺ | 146.0600 | 18.0106 Da |

| [M+H - CO₂]⁺ | 120.0808 | 43.9898 Da |

| [C₇H₆N]⁺ (Pyridylethenyl cation) | 104.0495 | C₂H₄O₂ |

X-ray Crystallography for Solid-State Structure Determination (if available for derivatives/analogues)

X-ray crystallography provides unambiguous proof of molecular structure, including stereochemistry and the arrangement of molecules in the solid state. While a crystal structure for this compound itself was not found in the search results, this technique has been successfully applied to its derivatives and analogues, yielding crucial structural insights.

For example, structural studies have been performed on complexes involving related molecules. The crystal structure of benzoylformate decarboxylase in complex with a product derived from the alternate substrate (E)-2-oxo-4(pyridin-3-yl)-3-butenoic acid has been determined, providing confirmation of the E-geometry in an enzyme active site. rcsb.org

Furthermore, X-ray diffraction has been used to characterize organotin(IV) derivatives of similar heteroaromatic carboxylic acids, such as the triphenyltin (B1233371) ester of 4-pyridinyl carboxylic acid. researchgate.net These studies reveal details about coordination geometries and intermolecular interactions, such as the formation of polymeric chains in the solid state. researchgate.net Similarly, the structures of 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acids have been elucidated by X-ray methods, demonstrating how the pyridine nitrogen's position influences crystal packing through intermolecular interactions. nih.gov The application of this technique to derivatives illustrates its power in confirming absolute configuration and understanding the supramolecular chemistry governed by the pyridyl and carboxylic acid functional groups.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

The compound this compound is achiral, meaning it does not have a non-superimposable mirror image and is optically inactive. Its isomerism is geometric (E/Z) rather than enantiomeric. Therefore, chiroptical techniques like Circular Dichroism (CD) are not applicable to this specific molecule. libretexts.orgjascoinc.com

However, if the molecule were modified to introduce a chiral center, chiroptical spectroscopy would become essential. A relevant example is the related compound 4-hydroxy-4-(3-pyridyl)butanoic acid, which is formed by the reduction of 4-oxo-4-(3-pyridyl)butanoic acid. nih.gov The C4 carbon in this hydroxy acid is a stereocenter, leading to the existence of two enantiomers: (R)- and (S)-4-hydroxy-4-(3-pyridyl)butanoic acid.

Enantiomeric Characterization of Chiral Analogues:

Separation: Before analysis, the enantiomers must be separated. This is typically achieved using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) or by derivatizing the acid with a chiral reagent to form diastereomers that can be separated on a standard column. nih.govuni-regensburg.desigmaaldrich.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. advancedsciencenews.com The (R) and (S) enantiomers of a chiral analogue like 4-hydroxy-4-(3-pyridyl)butanoic acid would produce CD spectra that are perfect mirror images of each other. nih.gov This technique allows for the confirmation of the absolute configuration of each enantiomer (when compared to a known standard) and the determination of enantiomeric purity or enantiomeric excess (e.e.) in a mixture.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

DFT has become a important tool in quantum chemistry for predicting the molecular properties of organic compounds. biointerfaceresearch.com By approximating the electron density of a molecule, DFT methods can accurately forecast its geometry and electronic behavior. acs.org

Conformational analysis is crucial for flexible molecules like 4-(3-Pyridyl)-3-butenoic acid, which has several rotatable bonds. The rotation around the C-C single bonds in the butenoic acid chain and the bond connecting the vinyl group to the pyridine (B92270) ring gives rise to various conformers. DFT calculations can map the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. The (E)-isomer is generally expected to be more stable than the (Z)-isomer due to reduced steric hindrance.

| Parameter | Representative Value |

|---|---|

| C=C bond length (vinyl) | ~1.34 Å |

| C-C bond length (vinyl-CH2) | ~1.50 Å |

| C-C bond length (CH2-COOH) | ~1.52 Å |

| C=O bond length | ~1.21 Å |

| C-O bond length (hydroxyl) | ~1.35 Å |

| C-N bond length (pyridine) | ~1.34 Å |

| C=C-C bond angle | ~125° |

| C-C-C=O torsion angle | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. numberanalytics.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the π-system of the vinyl-pyridine moiety, which is electron-rich. The LUMO is likely distributed over the same conjugated system, with a significant contribution from the carboxylic acid group, particularly the C=O bond.

| Orbital | Representative Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating ability, located on the vinyl-pyridine system |

| LUMO | -1.2 | Electron-accepting ability, located on the conjugated system and carboxylic acid |

| HOMO-LUMO Gap | 5.3 | Indicates chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would show a high negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group. Conversely, the hydrogen atom of the carboxylic acid and the hydrogens on the pyridine ring would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, which can reveal stabilizing intramolecular charge-transfer events. tandfonline.com The strength of these interactions is quantified by the second-order perturbation energy, E(2).

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π*(C-C) | ~5-10 | Lone pair delocalization |

| π(C=C) | π*(C=C)pyridine | ~15-25 | π-conjugation |

| LP(2) O | σ*(C-OH) | ~2-5 | Hyperconjugation |

Spectroscopic Property Prediction (e.g., Simulated NMR, IR, UV-Vis Spectra)

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data.

NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms with a high degree of accuracy. These predictions are based on the calculated electronic environment around each nucleus. For this compound, the chemical shifts of the vinyl protons would be influenced by the electron-withdrawing nature of the pyridine ring and the carboxylic acid group.

IR Spectroscopy: Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR spectra. The calculated spectrum for this compound would show characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), the C=C stretch (~1640 cm⁻¹), and various C-H and C-N stretching and bending modes. biointerfaceresearch.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, the main absorption bands would be attributed to π→π* transitions within the conjugated vinyl-pyridine system.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in studying the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and the identification of reaction intermediates.

For instance, the enzymatic decarboxylation of a similar compound, (E)-2-oxo-4-(pyridine-3-yl)-3-butenoic acid, has been studied, where computational methods could help to model the substrate-enzyme interactions and the electronic rearrangements that occur during the reaction. nih.gov Such studies can elucidate the role of the enzyme in stabilizing the transition state and facilitating the reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design

Extensive searches of scientific literature and chemical databases have revealed no specific Quantitative Structure-Activity Relationship (QSAR) models or associated research findings for the compound “this compound.” While QSAR is a common computational technique used in drug discovery to correlate the chemical structure of compounds with their biological activity, it appears that dedicated QSAR studies focusing on this compound and its analogues have not been published in the accessible scientific domain.

Therefore, the generation of detailed research findings and data tables as requested under this section is not possible.

Biological and Biochemical Relevance Mechanistic and Pathway Focused

Role as an Intermediate or Metabolite in Metabolic Pathways

There is currently no direct scientific evidence to suggest that 4-(3-Pyridyl)-3-butenoic acid is a significant intermediate or metabolite in the established pathways of nicotine (B1678760) metabolism in microorganisms or mammals. The primary metabolic routes for nicotine involve the formation of cotinine, and a separate pathway leading to 4-oxo-4-(3-pyridyl)butanoic acid and its subsequent reduction to 4-hydroxy-4-(3-pyridyl)butanoic acid. While the structural similarity is apparent, the presence and role of the unsaturated this compound in these pathways have not been reported.

Enzymatic Transformations and Biocatalytic Synthesis of Analogues

Direct studies on the enzymatic transformations of this compound are not readily found in the existing scientific literature. However, research on analogous structures provides a basis for potential biocatalytic applications. For instance, studies on the biocatalytic synthesis of α,β-unsaturated 2-keto acids have demonstrated that enzymes can effectively act on butenoic acid backbones. This suggests a theoretical potential for enzymes to recognize and transform this compound, although specific examples remain to be investigated.

Interactions with Specific Enzyme Systems (in vitro studies)

Direct in vitro studies detailing the interaction of this compound with specific enzyme systems are not available in the current body of scientific research. However, a study on the structurally similar compound, 4-phenyl-3-butenoic acid (where a phenyl group replaces the pyridyl group), has shown it to be an irreversible inhibitor of a peptide-amidating enzyme. This finding suggests that the butenoic acid moiety, in conjunction with an aromatic ring, can confer inhibitory properties. It is plausible that this compound could exhibit similar inhibitory activities against certain enzymes, though this remains a hypothesis pending experimental validation.

Applications in Biochemical Probe Design and Mechanistic Investigations

The scientific literature does not currently contain any reports on the application of this compound in the design of biochemical probes or for mechanistic investigations. The development of such tools would be contingent on the discovery of a specific biological target or pathway with which this compound interacts.

Structural Basis for Molecular Recognition (e.g., ligand-protein interactions in in vitro models, if reported)

There are no published studies that provide a structural basis for the molecular recognition of this compound by any protein or enzyme. Such investigations, typically carried out using techniques like X-ray crystallography or NMR spectroscopy, would require the identification of a specific biological receptor or enzyme that binds to this compound.

Applications in Advanced Materials and Chemical Sciences

Use as a Building Block in Complex Organic Synthesis

Currently, there is a lack of specific documented examples in peer-reviewed literature detailing the use of 4-(3-Pyridyl)-3-butenoic acid as a key building block in the total synthesis of complex natural products or pharmaceutical intermediates. While related structures, such as other butenoic acid derivatives, are utilized in various synthetic strategies, the specific contributions of the pyridyl-substituted variant remain largely unreported. The presence of both a carboxylic acid and a pyridine (B92270) ring suggests its potential as a versatile synthon, but this potential has not been extensively realized or published.

Precursor for Advanced Polymer and Material Synthesis

The investigation into the role of this compound as a monomer or precursor for the synthesis of advanced polymers and materials is another area where published research is sparse. The vinyl group and the carboxylic acid functionality could theoretically participate in polymerization reactions. The incorporation of the pyridine moiety into a polymer backbone could impart interesting properties such as altered solubility, thermal stability, or the ability to coordinate with metal ions. However, at present, there are no specific studies available that demonstrate the polymerization of this compound or its use in the creation of novel materials.

Application in Analytical Chemistry Method Development

In the realm of analytical chemistry, the derivatization of molecules is a common strategy to enhance their detection and quantification. While various derivatization techniques exist for carboxylic acids to improve their chromatographic behavior or spectroscopic detection, there is no specific literature detailing the development of analytical methods using this compound as a target for derivatization. The inherent UV-absorbing properties of the pyridine ring might allow for direct detection in some analytical systems, but specific methods tailored to this compound have not been described in the available literature.

Development of Novel Chemical Reagents and Catalysts

The structural features of this compound, particularly the nitrogen atom in the pyridine ring, suggest a potential for its use as a ligand in catalysis or as a component in the design of new chemical reagents. The pyridine nitrogen can act as a Lewis base and coordinate to metal centers, potentially influencing the reactivity and selectivity of a catalyst. However, a review of the scientific literature does not yield any instances of this compound or its derivatives being employed in the development of novel catalysts or reagents for chemical transformations. While the synthesis of related pyridyl-containing ligands is a broad area of research, this specific molecule has not been a focus.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. benthamscience.com The future of synthesizing 4-(3-Pyridyl)-3-butenoic acid will likely focus on adopting green chemistry principles to mitigate environmental impact. nih.govijarsct.co.in Key areas of exploration include the use of ionic liquids as recyclable solvents and catalysts, which can lead to improved yields and selectivity under milder reaction conditions. benthamscience.com Furthermore, techniques such as microwave-assisted synthesis and solvent-free reactions are poised to offer faster, more energy-efficient pathways to this and related compounds. ijarsct.co.innih.govacs.org

The development of novel catalytic systems is another cornerstone of sustainable synthesis. ijarsct.co.in This could involve employing biocatalysts or enzyme-mediated reactions, which operate under mild conditions and offer high selectivity. ijarsct.co.in Another promising approach is the thermo-catalytic conversion of renewable resources like glycerol (B35011) with ammonia (B1221849) over zeolite catalysts to produce pyridines, a method that could be adapted for the synthesis of precursors to this compound. rsc.org The transition to these greener methodologies will not only reduce the environmental footprint but also enhance the economic viability of producing such specialized chemicals.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Ionic Liquids | Recyclable solvent/catalyst system, improved yield and selectivity, milder reaction conditions. benthamscience.com |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potential for higher purity products. ijarsct.co.innih.gov |

| Solvent-Free Reactions | Minimized waste, reduced need for hazardous organic solvents. ijarsct.co.in |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable enzymes. ijarsct.co.in |

| Heterogeneous Catalysis | Easy separation and recycling of catalysts, potential for continuous flow processes. nih.gov |

Design and Synthesis of Structurally Diverse Libraries for High-Throughput Screening

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly evaluating large numbers of compounds. hudsonlabautomation.com The functional handles present in this compound—the pyridine ring, the carboxylic acid, and the alkene—provide a versatile scaffold for the creation of structurally diverse chemical libraries. Future research will likely focus on leveraging automated synthesis platforms to generate a wide array of derivatives. researchgate.net

For instance, the carboxylic acid group can be readily converted into a variety of esters, amides, and other functional groups. The pyridine nitrogen can be alkylated or oxidized, and the pyridine ring itself can be further substituted. The alkene bond also offers a site for various addition reactions. The resulting library of compounds could then be subjected to HTS to identify molecules with interesting biological activities or material properties. hudsonlabautomation.com This approach accelerates the discovery process, enabling the rapid identification of lead compounds for further development. researchgate.net

Advanced Computational Modeling for Property Prediction and Lead Optimization

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. cmjpublishers.com For this compound and its derivatives, in silico methods can be employed to predict a wide range of properties, including physicochemical characteristics, bioactivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. cmjpublishers.comtandfonline.com This predictive capability can significantly reduce the time and cost associated with experimental studies. cmjpublishers.com

In the context of drug discovery, molecular docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets. nih.govresearchgate.net These computational insights can guide the design of new analogs with improved potency and selectivity. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with observed activity, providing a deeper understanding of the molecular determinants of function. nih.gov Such computational approaches are crucial for the efficient optimization of lead compounds. science.gov

| Computational Method | Application to this compound Research |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.govresearchgate.net |

| ADME Prediction | In silico evaluation of drug-like properties. cmjpublishers.comtandfonline.com |

| QSAR | Correlation of chemical structure with biological activity. nih.gov |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity. nih.gov |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with biological systems. |

Investigation of Bio-orthogonal Reactions and Bioconjugation Strategies

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. While there is currently no direct evidence of this compound participating in such reactions, its structure presents intriguing possibilities for modification. Future research could explore the introduction of functional groups that are known to participate in bio-orthogonal reactions, such as azides, alkynes, or strained alkenes.

By incorporating such a "chemical handle," this compound could be transformed into a probe for studying biological systems. For example, it could be used to label specific proteins or other biomolecules for imaging or to track their localization and function within a cell. Bioconjugation strategies could also be developed to attach this molecule to larger carriers, such as polymers or nanoparticles, for targeted delivery applications.

Expanding Applications in Green Chemistry and Sustainable Chemical Production

The principles of green chemistry extend beyond synthesis to the entire lifecycle of a chemical product. biosynce.com this compound and its derivatives have the potential to contribute to more sustainable chemical processes and products. For instance, the pyridine moiety is a known ligand for various metals and can be employed in catalysis. biosynce.com Derivatives of this compound could be designed as novel catalysts or ligands for reactions that are more efficient and generate less waste.

Furthermore, the incorporation of this molecule into polymers could lead to new materials with desirable properties, such as biodegradability or enhanced thermal stability. biosynce.com The development of bio-based and biodegradable materials is a critical area of research for addressing the global challenge of plastic pollution. researchgate.net As a building block derived from a heterocyclic scaffold, this compound could play a role in the creation of next-generation sustainable materials. The pursuit of such applications aligns with the broader goals of green chemistry to design chemicals and products that are safer for human health and the environment. researchgate.netnih.gov

Q & A

Q. How can researchers integrate multi-omics data to elucidate the systemic impact of this compound?

- Framework :

- Transcriptomics : Correlate expression of NIC2 (nicotine dehydrogenase) with metabolite levels.

- Proteomics : Identify binding partners via affinity purification-MS.

- Data Normalization : Use ISTD-normalized concentrations to reduce batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.